Etanol, sal de germanio(4+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

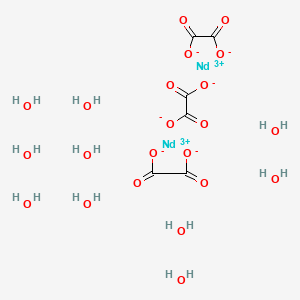

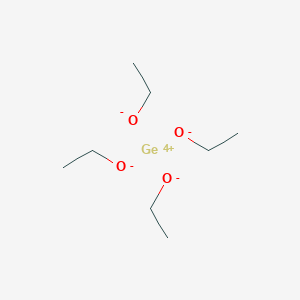

Germanium(IV) ethoxide, also known as tetraethoxygermanium, is a chemical compound with the formula Ge(OC2H5)4. It is a colorless liquid that is sensitive to moisture and hydrolyzes easily. This compound is primarily used as a precursor in the synthesis of germanium dioxide (GeO2) and other germanium-containing materials .

Aplicaciones Científicas De Investigación

Germanium(IV) ethoxide has a wide range of applications in scientific research:

Biology: Research is ongoing to explore its potential use in biological systems, although specific applications are still under investigation.

Medicine: There is limited research on its direct applications in medicine, but its derivatives are being studied for potential therapeutic uses.

Análisis Bioquímico

Biochemical Properties

Germanium(IV) ethoxide plays a significant role in biochemical reactions, particularly in the synthesis of germanium-based materials. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of germanium dioxide. The compound’s interaction with biomolecules is primarily through hydrolysis, where it reacts with water to form GeO₂ and ethanol. This reaction is catalyzed by enzymes such as esterases, which accelerate the hydrolysis process .

Cellular Effects

Germanium(IV) ethoxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and metabolic pathways. The compound’s hydrolysis product, germanium dioxide, can enter cells and interact with cellular components, potentially altering cell function and metabolism .

Molecular Mechanism

The molecular mechanism of Germanium(IV) ethoxide involves its hydrolysis to form germanium dioxide and ethanol. This reaction is facilitated by the presence of water and catalyzed by enzymes such as esterases. Germanium dioxide, the primary product of this reaction, can bind to various biomolecules, including proteins and nucleic acids, leading to changes in their structure and function. These interactions can result in enzyme inhibition or activation and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Germanium(IV) ethoxide change over time due to its stability and degradation. The compound is sensitive to moisture and can degrade over time, leading to the formation of germanium dioxide and ethanol. Long-term exposure to Germanium(IV) ethoxide in in vitro or in vivo studies has shown that it can affect cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of Germanium(IV) ethoxide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of Germanium(IV) ethoxide can cause oxidative stress and damage to cellular components, leading to cell death and tissue damage .

Metabolic Pathways

Germanium(IV) ethoxide is involved in metabolic pathways that lead to the formation of germanium dioxide. The compound interacts with enzymes such as esterases, which catalyze its hydrolysis to GeO₂ and ethanol. This reaction can affect metabolic flux and metabolite levels, influencing cellular metabolism and function .

Transport and Distribution

Within cells and tissues, Germanium(IV) ethoxide is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Germanium dioxide, the hydrolysis product, can also be transported within cells and tissues, influencing its distribution and effects .

Subcellular Localization

Germanium(IV) ethoxide and its hydrolysis product, germanium dioxide, can localize to specific subcellular compartments, including the cytoplasm and nucleus. The compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns can affect the compound’s activity and function within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Germanium(IV) ethoxide can be synthesized through the reaction of germanium tetrachloride (GeCl4) with absolute ethanol in the presence of a base such as sodium ethoxide. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: In an industrial setting, germanium(IV) ethoxide is produced by reacting germanium tetrachloride with ethanol in a controlled environment. The reaction mixture is refluxed for several hours, and the resulting product is purified through distillation .

Types of Reactions:

Hydrolysis: Germanium(IV) ethoxide readily hydrolyzes in the presence of water to form germanium dioxide (GeO2) and ethanol.

Oxidation: It can undergo oxidation reactions to form germanium dioxide.

Substitution: The ethoxy groups in germanium(IV) ethoxide can be substituted with other alkoxy groups or ligands.

Common Reagents and Conditions:

Hydrolysis: Water or moisture.

Oxidation: Oxygen or other oxidizing agents.

Substitution: Various alkoxy compounds or ligands.

Major Products Formed:

Hydrolysis: Germanium dioxide (GeO2) and ethanol.

Oxidation: Germanium dioxide (GeO2).

Substitution: Various germanium alkoxides.

Mecanismo De Acción

The mechanism of action of germanium(IV) ethoxide primarily involves its hydrolysis and subsequent formation of germanium dioxide. The compound reacts with moisture to produce germanium dioxide and ethanol. The germanium dioxide formed can then participate in various chemical processes, including the formation of thin films and other materials .

Comparación Con Compuestos Similares

- Germanium(IV) isopropoxide (Ge(OCH(CH3)2)4)

- Germanium(IV) methoxide (Ge(OCH3)4)

- Germanium(IV) chloride (GeCl4)

- Germanium(IV) oxide (GeO2)

Comparison:

- Germanium(IV) isopropoxide and Germanium(IV) methoxide: These compounds are similar to germanium(IV) ethoxide in that they are also used as precursors in the synthesis of germanium-containing materials. they differ in their alkoxy groups, which can affect their reactivity and applications .

- Germanium(IV) chloride: This compound is a common starting material for the synthesis of germanium(IV) ethoxide. It is more reactive and less stable compared to germanium(IV) ethoxide .

- Germanium(IV) oxide: This is the primary product formed from the hydrolysis of germanium(IV) ethoxide. It is a stable, high-purity material used in various industrial applications .

Propiedades

Número CAS |

14165-55-0 |

|---|---|

Fórmula molecular |

C2H6GeO |

Peso molecular |

118.70 g/mol |

Nombre IUPAC |

ethanolate;germanium(4+) |

InChI |

InChI=1S/C2H6O.Ge/c1-2-3;/h3H,2H2,1H3; |

Clave InChI |

KGCUHDFXFXQDNT-UHFFFAOYSA-N |

SMILES |

CC[O-].CC[O-].CC[O-].CC[O-].[Ge+4] |

SMILES canónico |

CCO.[Ge] |

Origen del producto |

United States |

Q1: What is the significance of Germanium(IV) ethoxide in material science research?

A1: Germanium(IV) ethoxide is a valuable precursor in material science, particularly for synthesizing germanium oxide (GeO2) nanomaterials. [, ] This compound is particularly useful in techniques like Atomic Layer Deposition (ALD) [] and sol-gel processing [] for creating controlled and uniform thin films of GeO2. These films find applications in various fields, including microelectronics, optics, and catalysis, due to the unique properties of GeO2 like its high refractive index and dielectric constant.

Q2: How does Germanium(IV) ethoxide behave in basic aqueous solutions, and how does this relate to nanoparticle formation?

A2: In basic aqueous solutions, Germanium(IV) ethoxide undergoes hydrolysis and condensation reactions, similar to its silicon analogue, tetraethyl orthosilicate (TEOS). [] The ethoxide groups (-OCH2CH3) are replaced by hydroxyl groups (-OH) from the solution, leading to the formation of germanium hydroxide species. These species then condense, releasing water molecules and forming Ge-O-Ge bonds, ultimately leading to the formation of GeO2 nanoparticles. The research indicates that this self-assembly process occurs at a specific critical aggregation concentration (CAC) where the molar ratio of GeO2 to hydroxide ions (OH-) is 1:1. [] The resulting nanoparticles exhibit either a cubic or spherical geometry with dimensions of roughly 1 nm. Interestingly, this size remains consistent regardless of the solution's pH or the type of cation present. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.